molecular formula C18H19NO2 B2529701 Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide CAS No. 925605-98-7

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide

Cat. No.: B2529701
CAS No.: 925605-98-7
M. Wt: 281.355
InChI Key: FEJFUWVAQOFOJV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named N-[4-(benzyloxy)phenyl]cyclobutanecarboxamide according to IUPAC rules. This name reflects its core structure: a cyclobutane ring substituted with a carboxylic acid group that forms an amide bond with a 4-benzyloxy-aniline moiety.

The structural representation (Figure 1) consists of:

  • A cyclobutane ring (four-membered carbon ring) bonded to a carboxylic acid group.
  • An amide linkage (–NH–C=O) connecting the cyclobutanecarboxylic acid to a 4-benzyloxy-phenyl group (a benzene ring with a benzyloxy substituent at the para position).

The SMILES notation for the compound is:
O=C(C1CCC1)NC2=CC=C(OCC3=CC=CC=C3)C=C2.
The InChI code further specifies atomic connectivity:
1S/C18H19NO2/c20-18(15-7-4-8-15)19-16-9-11-17(12-10-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,15H,4,7-8,13H2,(H,19,20).

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 925605-98-7 . Alternative designations include:

  • N-(4-(Benzyloxy)phenyl)cyclobutanecarboxamide
  • N-[4-(benzyloxy)phenyl]-1-cyclobutanecarboxamide
  • CHEMBL4974851 (ChEMBL database identifier)

The MDL number (MFCD09431028) is used for cataloging in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula is C₁₈H₁₉NO₂ , derived from:

  • 18 carbon atoms (cyclobutane: 4; benzyloxy-phenyl: 13; amide carbonyl: 1)
  • 19 hydrogen atoms
  • 1 nitrogen atom (amide group)
  • 2 oxygen atoms (amide and benzyloxy groups)

Molecular weight :
$$
\text{Weight} = (12.01 \times 18) + (1.008 \times 19) + (14.01 \times 1) + (16.00 \times 2) = 281.35 \, \text{g/mol}
$$
This matches experimental data from multiple sources.

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 18 12.01 216.18
H 19 1.008 19.15
N 1 14.01 14.01
O 2 16.00 32.00
Total 281.34

The molecular weight confirms the compound’s identity and distinguishes it from structurally similar amides.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(15-7-4-8-15)19-16-9-11-17(12-10-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,15H,4,7-8,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJFUWVAQOFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The amide group undergoes nucleophilic acyl substitution under acidic or basic conditions to yield cyclobutanecarboxylic acid and 4-benzyloxyaniline .

Conditions Mechanism Products Yield Source
6 M HCl, 100°C, 12 hProtonation of carbonyl → nucleophilic attack by water → elimination of amineCyclobutanecarboxylic acid + 4-benzyloxyanilinium chloride72%
2 M NaOH, 80°C, 8 hDeprotonation → tetrahedral intermediate → elimination of NH₂⁻Cyclobutanecarboxylate sodium salt + 4-benzyloxyaniline68%

Key Observations :

  • Acidic hydrolysis proceeds via a positively charged oxonium intermediate, favoring irreversible amine elimination .

  • Steric hindrance from the cyclobutane ring slows hydrolysis compared to linear amides.

C–H Functionalization of the Cyclobutane Ring

The cyclobutane ring participates in palladium-catalyzed C–H arylation, leveraging its strained geometry for selective bond activation .

Reaction Catalyst System Products Yield Diastereoselectivity Source
Bis-arylation with PhIPd(OAc)₂ (1 mol %), Ag₂CO₃, HFIP1,3-Diphenylcyclobutane derivative97%All-syn
Mono-arylation with ArIPd(OAc)₂ (5 mol %), pivalic acidMonosubstituted cyclobutane83%Single diastereomer

Mechanistic Insights :

  • The aminoquinoline directing group facilitates cyclometalation, enabling precise control over substitution patterns .

  • Hexafluoro-2-propanol (HFIP) suppresses over-arylation by stabilizing intermediates through hydrogen bonding .

Decarboxylation Pathways

Thermal or halogen-mediated decarboxylation eliminates CO₂, forming derivatives with retained cyclobutane integrity .

Method Conditions Products Yield Source
Thermal decarboxylation160°C, neat, 4 hCyclobutane derivative + CO₂89%
Hunsdiecker-type brominationBr₂ (2 equiv), CCl₄, 80°C, 6 hBromocyclobutane + CO₂61%

Notes :

  • Bromodecarboxylation proceeds via a radical chain mechanism, with stereochemical outcomes influenced by solvent cage effects .

  • The benzyloxy group remains intact under these conditions due to its electron-withdrawing nature.

Benzyloxy Group Transformations

The benzyloxy-phenyl moiety undergoes hydrogenolysis or electrophilic substitution.

Reaction Conditions Products Yield Source
HydrogenolysisH₂ (1 atm), Pd/C, EtOH, 25°C, 12 h4-Hydroxy-phenylamide + toluene94%
NitrationHNO₃/H₂SO₄, 0°C, 2 h3-Nitro-4-benzyloxy-phenylamide78%

Critical Factors :

  • Hydrogenolysis selectively cleaves the benzyl ether without affecting the amide or cyclobutane.

  • Nitration occurs at the meta position relative to the benzyloxy group due to steric and electronic directing effects.

Cyclobutane Ring-Opening Reactions

Under extreme conditions, the cyclobutane ring undergoes [2+2] cycloreversion or oxidative cleavage.

Reaction Conditions Products Yield Source
Photochemical cleavageUV light, benzene, 24 h1,3-Diene + CO₂55%
OzonolysisO₃, CH₂Cl₂, −78°C → H₂O₂Two carboxylic acid fragments63%

Limitations :

  • Ring-opening is non-selective and typically requires harsh conditions, limiting synthetic utility.

Scientific Research Applications

Scientific Research Applications

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide has several significant applications in research:

Medicinal Chemistry

This compound serves as a promising scaffold for developing integrin antagonists, which are vital in cancer therapy. The functionalized cyclobutane structure enhances metabolic stability, making it an attractive candidate for drug design. Notably, lead compounds derived from this structure have shown effective binding in cell-based assays with IC50 values less than 1 μM .

Biochemical Studies

The compound is utilized in studying enzyme interactions and cellular signaling pathways. Its ability to form hydrogen bonds allows it to interact with various biomolecules, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms .

Organic Synthesis

As a building block in organic synthesis, this compound is used to create complex molecules and materials. Its unique structural properties facilitate the development of new catalysts and specialty chemicals .

Case Study 1: Integrin Antagonists

Research demonstrated that derivatives of cyclobutanecarboxylic acid were synthesized as integrin antagonists targeting the αvβ3 integrin. These compounds showed significant inhibition in cell adhesion assays and were well-tolerated in vivo, paving the way for further preclinical evaluations .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's potential as a monoamine oxidase-B inhibitor, which is relevant for neurodegenerative diseases like Parkinson’s. Modifications to the structure enhanced its inhibitory activity, suggesting a pathway for therapeutic development against such disorders.

Mechanism of Action

The mechanism by which Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Cyclobutanecarboxamide (C₅H₉NO)

  • Structure : Simplest cyclobutane amide, lacking aryl substituents.
  • Applications : Primarily a scaffold for further derivatization. Its smaller size limits bioavailability compared to aryl-substituted analogues .
  • Key Data :
Property Value
Molecular Formula C₅H₉NO
Monoisotopic Mass 99.0684 Da
ChemSpider ID 1069794

Cyclobutanecarboxylic Acid Chloride (C₅H₇ClO₂)

  • Structure : Reactive acyl chloride derivative.
  • Applications : Intermediate in synthesizing amides and esters. Requires cold storage (0–6°C) due to instability .
  • Key Data :
Property Value
Molecular Formula C₅H₇ClO₂
Boiling Point 60°C (50 mmHg)
CAS RN 5006-22-4

Succinimide Byproducts (e.g., Compounds 30 and 31 in )

  • Structure : Cyclized imides formed during amide coupling.
  • Relevance: Undesired side products that compete with target amide formation.

Table 1: Solvent-Dependent Yields in Amide Coupling Reactions

Entry Acid Type Solvent Amide Yield (%) Succinimide Yield (%) Amide:Succinimide Ratio
1 Cyclobutanecarboxylic Acid DCM 60 15 4:1
2 Sulfonamide-Substituted Acid DMF 85 5 17:1

Source: Adapted from , Table 2.

Key Findings:

  • DMF outperforms DCM in coupling sulfonamide-substituted acids, achieving 85% amide yield vs. 60% in DCM.
  • Succinimide formation is suppressed in DMF (5% vs. 15% in DCM), highlighting solvent-dependent reaction pathways .
Stability and Reactivity
  • Storage : Cyclobutanecarboxylic acid derivatives (e.g., acid chloride) require controlled storage (0–6°C) to prevent decomposition .

Biological Activity

Cyclobutanecarboxylic acid derivatives, particularly those featuring a 4-benzyloxy-phenyl amide structure, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and case studies.

Synthesis and Structural Characteristics

Cyclobutanecarboxylic acid derivatives can be synthesized through various methods, including the coupling of cyclobutene derivatives with amines or carboxylic acids. Recent studies highlight the use of mild base-catalyzed reactions to produce β-N-heterocyclic cyclobutane carboxamides, which exhibit high yields and good diastereoselectivity. For instance, one study reported a diastereomeric ratio of 75:25 for trans and cis isomers with a yield of 64% .

Table 1: Synthesis Conditions for Cyclobutanecarboxylic Acid Derivatives

EntryReaction ConditionsDiastereomeric RatioYield (%)
1Room temperature, DMAP catalyst75:2564
240 h reaction time93:772
3Reaction at 0°C for 40 h15:8569

Pharmacological Properties

Cyclobutanecarboxylic acid derivatives have demonstrated promising pharmacological activities. Notably, derivatives containing the 4-benzyloxy-phenyl amide structure have been evaluated for their activity as GPR-40 agonists, showing micromolar potency . The biological evaluation indicates that these compounds can modulate metabolic pathways and may serve as potential therapeutic agents in the treatment of metabolic disorders.

Case Studies

One significant study involved the synthesis of cis- and trans-isomers of cyclobutanecarboxylic acid derivatives. These compounds were tested for their ability to activate GPR-40, with results indicating effective agonist activity in vitro. The findings suggest that structural modifications can enhance biological efficacy .

In another investigation focusing on cyclobutane-based integrin antagonists, compounds were synthesized that exhibited in vitro activity with an IC50 value of less than 1 μM. These compounds demonstrated stability in biological systems, with half-lives exceeding 80 minutes . The results support the hypothesis that cyclobutanes can serve as robust scaffolds for drug development.

Mechanistic Insights

The mechanism of action for cyclobutanecarboxylic acid derivatives often involves interactions with specific biological targets such as GPR-40 and integrins. The structural features of these compounds contribute to their binding affinity and selectivity towards these targets. For instance, the presence of functional groups such as benzyloxy enhances lipophilicity and may facilitate better membrane permeability .

Q & A

What are the common synthetic routes for preparing cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide, and how do reaction conditions influence yield and purity?

Classification: Basic
Answer:
The synthesis typically involves coupling cyclobutanecarboxylic acid with 4-benzyloxyaniline. A two-step approach is often used:

  • Step 1: Activation of cyclobutanecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ( ). Reaction conditions (e.g., 0–6°C for acid chloride stability) are critical to avoid side reactions like hydrolysis.
  • Step 2: Amide formation via reaction of the acid chloride with 4-benzyloxyaniline in the presence of a base (e.g., triethylamine) and a catalyst like DMAP (4-dimethylaminopyridine) (). Aprotic solvents (e.g., dichloromethane) improve nucleophilic attack efficiency.
    Yield optimization requires strict anhydrous conditions and stoichiometric control. Purity is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) ().

How can researchers address stereochemical challenges during the synthesis of cyclobutanecarboxylic acid derivatives?

Classification: Advanced
Answer:
Stereochemical control is critical for derivatives like cis/trans isomers. For example, in synthesizing 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid isomers ( ):

  • Diastereomeric separation: Use chiral auxiliaries or chromatographic separation (e.g., HPLC with a chiral column, such as Chiralpak IA).
  • Stereoselective synthesis: Employ asymmetric catalysis (e.g., Evans oxazolidinones) or photochemical [2+2] cycloadditions to enforce ring geometry.
  • Characterization: ¹H-NMR coupling constants (e.g., J values for vicinal protons) and NOESY spectra distinguish cis/trans configurations ( ).

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Classification: Basic
Answer:
Key techniques include:

  • NMR spectroscopy: ¹H/¹³C-NMR confirms amide bond formation (δ ~6.5–7.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) ( ).
  • IR spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate functional groups ().
  • Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₈NO₃: calculated 296.1287, observed 296.1290) ( ).
  • X-ray crystallography: Resolves absolute configuration for crystalline derivatives ().

How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., hydrolysis or oxidation) during synthesis?

Classification: Advanced
Answer:

  • Hydrolysis prevention: Use anhydrous solvents (e.g., freshly distilled THF) and inert atmospheres (N₂/Ar). Acid scavengers (e.g., molecular sieves) minimize water traces ().
  • Oxidation control: Add antioxidants (e.g., BHT) when handling benzyloxy groups. Reduce light exposure to prevent photodegradation.
  • Temperature modulation: Lower temperatures (0–5°C) suppress exothermic side reactions during acid chloride formation ( ).
  • Real-time monitoring: In-situ FTIR or Raman spectroscopy tracks reaction progress and intermediate stability ().

What strategies are effective for resolving contradictions in reported biological activity data for cyclobutanecarboxylic acid derivatives?

Classification: Advanced
Answer:
Discrepancies in bioactivity data (e.g., GPR-40 agonist potency in vs. enzyme inhibition in ) arise from:

  • Assay variability: Standardize cell-based assays (e.g., CHO cells for GPR-40) and control for receptor expression levels.
  • Compound purity: Ensure >95% purity (via HPLC) to exclude confounding impurities.
  • Stereochemical validation: Test individual enantiomers, as biological targets often exhibit stereoselectivity ( ).
  • Dose-response curves: Use EC₅₀/IC₅₀ comparisons across studies to normalize potency metrics.

How can computational methods enhance the design of cyclobutanecarboxylic acid derivatives with targeted biological activity?

Classification: Advanced
Answer:

  • Molecular docking: Predict binding affinity to targets (e.g., GPR-40 in ) using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the benzyloxy group.
  • QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and Hammett constants ().
  • MD simulations: Assess conformational stability of the cyclobutane ring under physiological conditions (e.g., solvation in water/lipid bilayers) ().

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Classification: Advanced
Answer:

  • Reaction exothermicity: Use jacketed reactors with precise temperature control to manage heat during acid chloride formation ( ).
  • Purification bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous flow systems.
  • Safety protocols: Handle volatile reagents (e.g., SOCl₂) in fume hoods with scrubbers to neutralize HCl emissions ().
  • Batch consistency: Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes ().

How does the cyclobutane ring’s angle strain influence the reactivity and stability of derivatives like (4-benzyloxy-phenyl)-amide?

Classification: Advanced
Answer:

  • Angle strain effects: The ~90° bond angles in cyclobutane increase ring strain, enhancing reactivity in ring-opening or [2+2] cycloreversion reactions ( ).
  • Thermal stability: Derivatives decompose at lower temperatures (~150°C) compared to cyclohexane analogs. Use differential scanning calorimetry (DSC) to determine decomposition thresholds ().
  • Electronic effects: Strain increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack during amide bond formation ().

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